2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multi-step chemical reactions, with each step requiring specific reagents and conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and stability. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and preferred types of chemical reactions .Scientific Research Applications
Anticancer Applications
Compounds structurally related to 2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide have been synthesized and evaluated for their anticancer activities. These compounds exhibit potent cytotoxic activities against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). Research indicates that certain synthesized derivatives induce apoptosis and arrest the cell cycle in the G1 phase, highlighting their potential as anticancer agents. Specific compounds have shown to induce apoptosis through the upregulation of caspase-3 and caspase-7 proteins, as well as the gene expression levels of caspases-3 and -7, demonstrating their efficacy in targeting cancer cells while showing low toxicity in normal human kidney HEK293 cells (Ravichandiran et al., 2019).
Antimicrobial Applications
Research on compounds incorporating the sulfamoyl moiety, akin to this compound, demonstrates their potential as antimicrobial agents. Novel heterocyclic compounds have been synthesized, displaying significant antibacterial and antifungal activities. These findings suggest the versatility of such compounds in addressing microbial resistance, offering a promising avenue for the development of new antimicrobial agents (Darwish et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-3-11-18-17(22)14(2)20-16(21)9-12-19-25(23,24)13-10-15-7-5-4-6-8-15/h4-8,10,13-14,19H,3,9,11-12H2,1-2H3,(H,18,22)(H,20,21)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFGOQXHUJRQRQ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)NC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)C(C)NC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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